Cas no 944903-36-0 (3-(6-Methoxypyridin-2-Yl)Propanoic Acid)
3-(6-Methoxypyridin-2-Yl)Propanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-(6-Methoxypyridin-2-Yl)Propanoic Acid
- 3-(6-Methoxypyridin-2-Yl)Propanoic Acid(WX613486)
- MFCD10698169
- EN300-1828374
- 944903-36-0
- AB61453
- 6-Methoxy-2-pyridinepropanoic acid
- 3-(6-METHOXYPYRIDIN-2-YL)PROPANOICACID
- DTXSID301297611
- AS-64231
- AKOS006303912
-
- MDL: MFCD10698169
- Inchi: 1S/C9H11NO3/c1-13-8-4-2-3-7(10-8)5-6-9(11)12/h2-4H,5-6H2,1H3,(H,11,12)
- InChI Key: SOKYGEMGIBOLIQ-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCC1=NC(OC)=CC=C1
Computed Properties
- Exact Mass: 181.074
- Monoisotopic Mass: 181.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.4A^2
- XLogP3: 1
3-(6-Methoxypyridin-2-Yl)Propanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M342145-10mg |
3-(6-Methoxypyridin-2-yl)propanoic Acid |
944903-36-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M342145-50mg |
3-(6-Methoxypyridin-2-yl)propanoic Acid |
944903-36-0 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | M342145-100mg |
3-(6-Methoxypyridin-2-yl)propanoic Acid |
944903-36-0 | 100mg |
$ 320.00 | 2022-06-03 | ||
| Chemenu | CM323457-1g |
3-(6-Methoxypyridin-2-yl)propanoic acid |
944903-36-0 | 95% | 1g |
$631 | 2021-08-18 | |
| Alichem | A029198412-250mg |
3-(6-Methoxypyridin-2-yl)propanoic acid |
944903-36-0 | 95% | 250mg |
$296.10 | 2023-08-31 | |
| Alichem | A029198412-1g |
3-(6-Methoxypyridin-2-yl)propanoic acid |
944903-36-0 | 95% | 1g |
$718.08 | 2023-08-31 | |
| Alichem | A029198412-5g |
3-(6-Methoxypyridin-2-yl)propanoic acid |
944903-36-0 | 95% | 5g |
$2134.13 | 2023-08-31 | |
| Chemenu | CM323457-1g |
3-(6-Methoxypyridin-2-yl)propanoic acid |
944903-36-0 | 95% | 1g |
$631 | 2023-03-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M943106-250mg |
3-(6-Methoxypyridin-2-yl)propanoic acid |
944903-36-0 | ≥95% | 250mg |
¥2,025.00 | 2022-09-01 | |
| eNovation Chemicals LLC | D767436-100mg |
3-(6-Methoxypyridin-2-Yl)Propanoic Acid |
944903-36-0 | 95% | 100mg |
$225 | 2024-06-06 |
3-(6-Methoxypyridin-2-Yl)Propanoic Acid Suppliers
3-(6-Methoxypyridin-2-Yl)Propanoic Acid Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 3-(6-Methoxypyridin-2-Yl)Propanoic Acid
Comprehensive Overview of 3-(6-Methoxypyridin-2-Yl)Propanoic Acid (CAS No. 944903-36-0): Properties, Applications, and Industry Insights
3-(6-Methoxypyridin-2-Yl)Propanoic Acid (CAS 944903-36-0) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This methoxypyridine derivative serves as a versatile building block, particularly in the synthesis of bioactive molecules. With the rising demand for heterocyclic compounds in drug discovery, this compound has emerged as a key intermediate for developing kinase inhibitors and anti-inflammatory agents, aligning with current trends in precision medicine.
The compound’s molecular structure combines a pyridine ring with a methoxy group at the 6-position and a propanoic acid side chain, offering dual functionality for further derivatization. Recent studies highlight its role in optimizing drug bioavailability, a hot topic in pharmacokinetics research. Researchers frequently search for "CAS 944903-36-0 solubility" or "3-(6-Methoxypyridin-2-Yl)Propanoic Acid synthesis protocol," reflecting its practical relevance in lab settings.
In agrochemical applications, this compound contributes to the development of next-generation pesticides with improved environmental profiles. Its hydrogen-bonding capacity enhances interactions with biological targets, a feature widely discussed in molecular docking forums. The growing interest in sustainable chemistry has also spurred investigations into greener synthesis routes for such pyridine-based intermediates.
Analytical data for 944903-36-0 typically includes high HPLC purity (>98%) and characteristic NMR peaks (δ 8.0–6.5 ppm for aromatic protons). Industry professionals often query "stability of 3-(6-Methoxypyridin-2-Yl)Propanoic Acid under reflux" or "compatible coupling reagents," indicating its utility in peptide conjugation workflows. The compound’s logP value (~1.2) makes it particularly valuable for designing CNS-penetrant molecules, a critical factor in neuropharmacology projects.
Emerging applications include its use in metal-organic frameworks (MOFs) for catalytic systems, coinciding with the green chemistry movement. Patent analyses reveal increasing incorporation of this pyridine carboxylic acid in biodegradable polymer formulations. With the fine chemicals market projected to grow at 6.8% CAGR, CAS 944903-36-0 is well-positioned to address demands for high-value intermediates in both academic and industrial sectors.
Quality control protocols emphasize residual solvent analysis and heavy metal screening, reflecting stringent ICH guidelines. The compound’s thermal stability (decomposition >200°C) enables its use in high-temperature reactions, a frequent subject in process chemistry discussions. Recent publications also explore its potential in fluorescence probes, tapping into the booming diagnostic imaging market.
For storage and handling, recommendations include argon atmosphere protection to prevent oxidative degradation, a common concern among purchasers. The compound’s crystalline form (verified by XRPD) ensures batch-to-batch reproducibility, critical for GMP manufacturing. As regulatory agencies emphasize genotoxic impurity control, synthetic routes avoiding alkylating agents are gaining preference for this pharmaceutical intermediate.
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